6-(3,4-dichlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . Another study reported the synthesis of a series of [1,2,3]triazolo [4,5-d]pyrimidine derivatives bearing a hydrazone moiety .Molecular Structure Analysis
The molecular weight of “6-(3,4-dichlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one” is 372.21.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds have been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5- d ]pyrimidine-2,4 (1 H ,3 H )-diones in the presence of triethylamine .Scientific Research Applications
Antimicrobial and Antiviral Activities
- Novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and related derivatives have been synthesized and tested for antimicrobial activity. These compounds, through various synthetic pathways, exhibit promising antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (El-Agrody et al., 2001).
Anti-inflammatory and Anti-asthma Agents
- Research into 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines has identified these compounds as mediator release inhibitors, indicating their potential use as antiasthma agents. The study explores their synthesis and structural-activity relationship, offering insights into their mechanism of action (Medwid et al., 1990).
Anticancer Research
- Several studies have focused on the synthesis of triazolopyrimidines and related compounds, demonstrating unique mechanisms of tubulin inhibition and suggesting a potential role in cancer therapy. These compounds exhibit the ability to overcome resistance in multidrug-resistant tumor cells, making them candidates for further evaluation in anticancer drug development (Zhang et al., 2007).
Supramolecular Chemistry
- Pyrimidine derivatives have been synthesized and investigated for their ability to form hydrogen-bonded supramolecular assemblies. These compounds, when co-crystallized with specific ligands, can form complex 2D and 3D networks, highlighting their potential application in the design of new materials with unique properties (Fonari et al., 2004).
Chemical Synthesis and Methodology Development
- Innovative synthetic routes to [1,2,4]triazolo[4,3-a]pyrimidines and related structures have been developed, showcasing the synthetic versatility of certain precursors. These studies not only contribute to the understanding of the chemical behavior of these compounds but also provide new methodologies for constructing complex molecules, which can be applied in various areas of chemical research (Hassaneen et al., 2001).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
6-[(3,4-dichlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N5O/c18-13-7-6-11(8-14(13)19)9-23-10-20-16-15(17(23)25)21-22-24(16)12-4-2-1-3-5-12/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPMEVAHZAJDDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=C(C=C4)Cl)Cl)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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